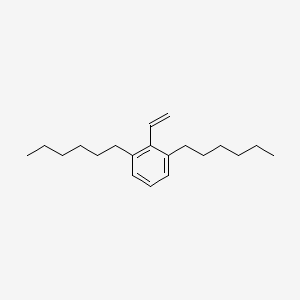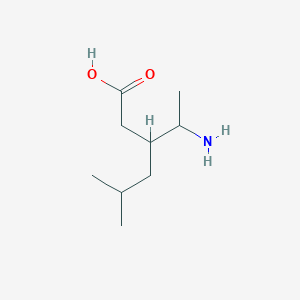
Hexanoic acid, 3-(1-aminoethyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the carbon chain of hexanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can be achieved through several methods. One common approach involves the reaction of hexanoic acid with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, amidation, or reductive amination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- may involve large-scale chemical processes. These processes often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and modulate biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions and physiological responses .
Comparación Con Compuestos Similares
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can be compared with other similar compounds, such as:
3-(1-Aminoethyl)Nonanedioic Acid: This compound shares a similar structure but has a longer carbon chain.
Aminocaproic Acid:
tert-Butyloxycarbonyl-protected Amino Acids: These compounds are used in peptide synthesis and have protective groups to prevent unwanted reactions.
The uniqueness of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
219136-10-4 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-(1-aminoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)4-8(7(3)10)5-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12) |
Clave InChI |
IRQCKMBXGOKUDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(=O)O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



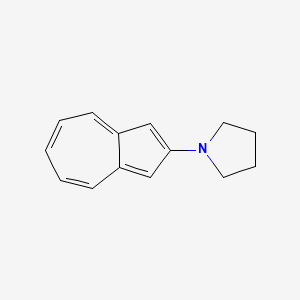
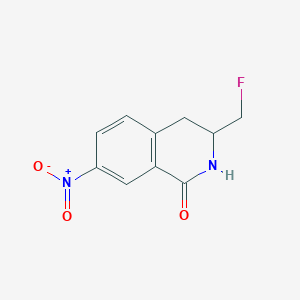


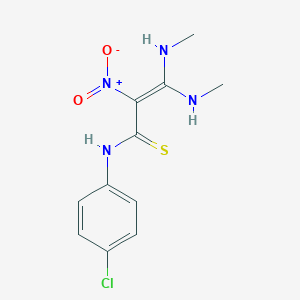
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
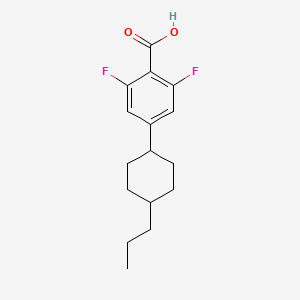
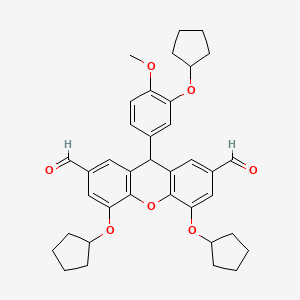

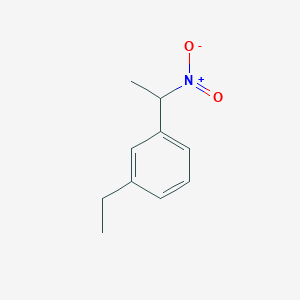
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)

